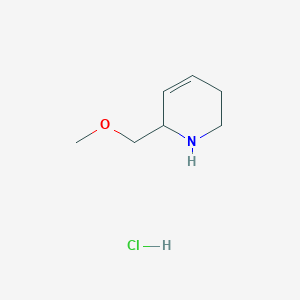

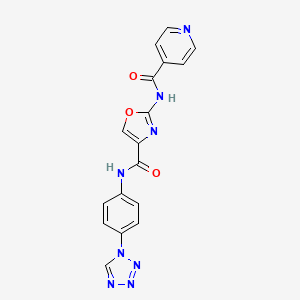

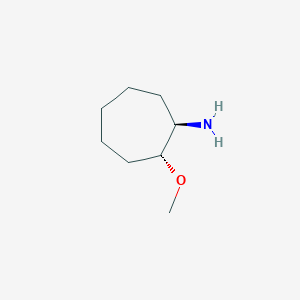

(1R,2R)-2-Methoxycycloheptan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It can include the starting materials, reagents, reaction conditions, and the overall yield of the reaction .Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include details about the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity .Aplicaciones Científicas De Investigación

Nitrogen Acyclic Gold(I) Carbenes in Catalysis

- Research on complexes [AuCl{C(NHR)(NHR′)}] and [AuCl{C(NHR)(NEt2)}] demonstrates the use of these carbenes, which include (1R,2R)-2-Methoxycycloheptan-1-amine derivatives, as highly selective catalysts for skeletal rearrangement and methoxycyclization of 1,6-enynes, among other gold-catalyzed transformations (Bartolomé et al., 2010).

Separation of Chiral Proteinogenic α-Amino Acids

- The compound has been utilized in the separation of amino acids and chiral amines, as demonstrated by the design of a new fluorescence tagging chiral derivatizing agent (CDA) for HPLC and capillary electrochromatographic measurements (Kleidernigg & Lindner, 1998).

Synthesis of N-Protected (1-Methoxyalkyl)amines

- A study reported a standardized method for synthesizing N-protected (1-methoxyalkyl)amines, which are derivatives of this compound, through electrochemical decarboxylative α-methoxylation of α-amino acid derivatives (Walęcka-Kurczyk et al., 2022).

Conformational Analysis of N-Substituted Nortropinones

- The synthesis of N-substituted-nortropinones, including derivatives of this compound, has been explored for conformational analysis and CD research. This study contributes to understanding the molecular structures and reactivities of these compounds (Kashman & Cherkez, 1972).

Absorption by Anion-Functionalized Ionic Liquids

- Research on amino acid ionic liquids shows their potential for CO2 capture, where derivatives of this compound could be relevant in enhancing absorption efficiency (Gurkan et al., 2010).

Synthesis of 1-Substituted 4-Amino-2-(Trifluoromethyl)-1H-Pyrroles

- A concise method for synthesizing 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles demonstrates the use of amines including this compound derivatives, highlighting their versatility in organic synthesis (Aquino et al., 2015).

Synthesis of Constrained Ring Amino Acids

- The synthesis of (1S,2S,3R)-3-Hydroxy-2-methoxy-1-cyclohexanecarboxylic acid, a derivative of this compound, for constructing amino acids used in analogs of natural products demonstrates its potential in medicinal chemistry (Mayer & Joullié, 1994).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(1R,2R)-2-methoxycycloheptan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-10-8-6-4-2-3-5-7(8)9/h7-8H,2-6,9H2,1H3/t7-,8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAPWMUWLKYOLFO-HTQZYQBOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCCCC1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1CCCCC[C@H]1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2377929.png)

![1-methyl-5-(5-methylfuran-2-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2377936.png)